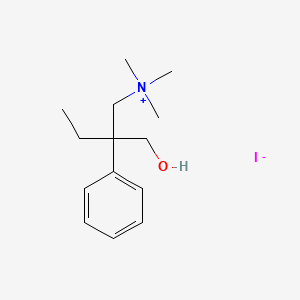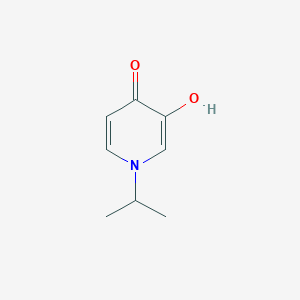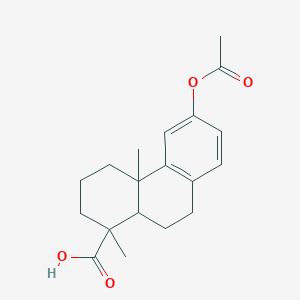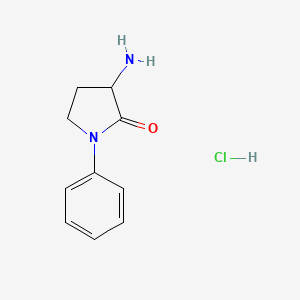![molecular formula C13H16N2O3 B13738194 [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate CAS No. 17798-18-4](/img/structure/B13738194.png)
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 3-methylbut-2-enoylamino group and an N-methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-(3-methylbut-2-enoylamino)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, where reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert it into reduced forms.
Substitution: Substitution reactions involving this compound can occur, where functional groups on the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It may serve as a tool to study enzyme inhibition or activation, as well as its potential therapeutic applications.
Medicine: In the medical field, this compound is explored for its potential use as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
[3-(3-methylbut-2-enoylamino)phenyl] N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-propylcarbamate: Similar structure with a propyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-butylcarbamate: Similar structure with a butyl group instead of a methyl group.
Uniqueness: The uniqueness of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate lies in its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
17798-18-4 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)7-12(16)15-10-5-4-6-11(8-10)18-13(17)14-3/h4-8H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
PCAIVGZUKPFHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)OC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)






![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
